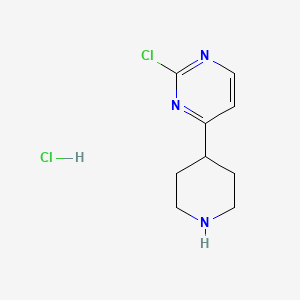

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

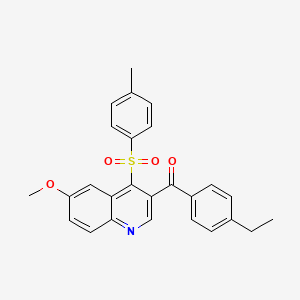

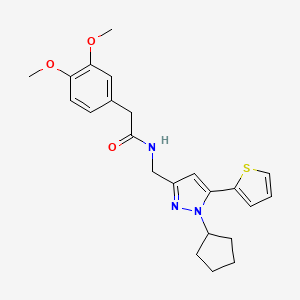

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The structure of the compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene, with a chlorine atom and a piperidinyl group attached to it.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound structurally similar to the one , involves chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding an overall yield of about 62% . Although this does not directly describe the synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride, it provides insight into the type of reactions that might be involved, such as chlorination and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in the study of 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous with a polymorph of 2-amino-4-chloro-6-morpholinopyrimidine . This indicates that 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride may also exhibit polymorphism, affecting its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of chlorine atoms in pyrimidine derivatives with piperidine has been studied, revealing differences in the rates of substitution of chlorine atoms at different positions on the pyrimidine ring . This suggests that in synthesizing 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride, the position of the chlorine atom is crucial for its reactivity with piperidine. Additionally, the electronic effects of substituents on the pyrimidine ring have been shown to influence the rate of nucleophilic displacement of chlorine by piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure, as seen in the study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine and its piperidinopyrimidine counterpart . The presence of hydrogen bonds and the arrangement of molecules in the crystal lattice can affect the compound's solubility, melting point, and other physical properties. The electronic effects of substituents on the pyrimidine ring also play a role in the chemical reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride derivatives have been investigated for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of several piperidine derivatives on iron surfaces using quantum chemical calculations and molecular dynamics simulations. Their research indicated that these derivatives could effectively inhibit corrosion, suggesting potential applications in materials science and engineering (Kaya et al., 2016).

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing the 2-Chloro-4-(piperidin-4-yl)pyrimidine structure. Merugu et al. (2010) conducted microwave-assisted synthesis of piperidine-containing pyrimidine derivatives and evaluated their antibacterial activity. Their findings suggest these compounds could be effective against various bacterial strains, indicating their potential in pharmaceutical applications (Merugu et al., 2010).

Analgesic and Antiparkinsonian Activities

Research by Amr et al. (2008) involved synthesizing a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating significant analgesic and antiparkinsonian activities. These findings suggest a potential therapeutic application for 2-Chloro-4-(piperidin-4-yl)pyrimidine derivatives in treating neurological disorders (Amr et al., 2008).

Anticonvulsant Properties

Georges et al. (1989) examined the crystal structures of anticonvulsant compounds containing piperidin-4-yl groups, including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. This study highlights the structural and electronic properties of these compounds, which could contribute to their anticonvulsant effects, suggesting potential applications in the treatment of epilepsy (Georges et al., 1989).

Wirkmechanismus

Mode of Action

It is known that the compound undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .

Biochemical Pathways

The compound is involved in cobalt-catalyzed cross-coupling reactions, which suggests it may interact with biochemical pathways involving these types of reactions .

Safety and Hazards

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

Eigenschaften

IUPAC Name |

2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLSMOKALOVMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)

![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)